CYP11B2 Inhibitory Potency: >300-Fold Enhancement from 3,3-Dimethyl Substitution
The presence of the 3,3-dimethyl group on the isoindolin-1-one core provides a critical potency enhancement for CYP11B2 inhibition. When comparing two N-substituted 3-pyridyl isoindolin-1-one derivatives that differ principally in the absence (5-chloro-2-(3-pyridyl)isoindolin-1-one) or presence (5-chloro-3,3-dimethyl-2-[5-[1-(1-methylpyrazole-4-carbonyl)-azetidin-3-yl]oxy-3-pyridyl]isoindolin-1-one) of the gem-dimethyl group, the 3,3-dimethyl-bearing compound achieves an IC50 of 0.5 nM against CYP11B2, whereas the des-dimethyl analog exhibits an IC50 of 179 nM—a 358-fold difference [1]. Both measurements were conducted using recombinant human CYP11B2 enzyme assays, with pH and temperature conditions as specified in the primary publication [1]. This demonstrates that the 3,3-dimethyl substituent is a key structural determinant for high-affinity binding to CYP11B2.
| Evidence Dimension | CYP11B2 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 0.5 nM (5-chloro-3,3-dimethyl derivative with N-pyridyl substitution) |
| Comparator Or Baseline | 179 nM (5-chloro-2-(3-pyridyl)isoindolin-1-one, lacking 3,3-dimethyl groups) |
| Quantified Difference | 358-fold more potent |
| Conditions | Recombinant human CYP11B2 enzyme inhibition assay |
Why This Matters
For medicinal chemistry programs targeting CYP11B2, selecting the 3,3-dimethyl-bearing scaffold is essential to achieve low-nanomolar potency; the des-dimethyl analog would require extensive additional optimization to reach comparable activity.
- [1] BRENDA Enzyme Database. IC50 values for CYP11B2 inhibition: 5-chloro-2-(3-pyridyl)isoindolin-1-one (IC50 = 0.000179 mM) and 5-chloro-3,3-dimethyl-2-[5-[1-(1-methylpyrazole-4-carbonyl)-azetidin-3-yl]oxy-3-pyridyl]isoindolin-1-one (IC50 = 0.0000005 mM). https://www.brenda-enzymes.org/ (accessed 2026-04-24). View Source
